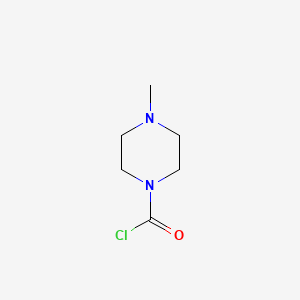

4-methylpiperazine-1-carbonyl Chloride

Description

Properties

IUPAC Name |

4-methylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAIGEMWTOSCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388500 | |

| Record name | 4-methylpiperazine-1-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39539-66-7 | |

| Record name | 4-methylpiperazine-1-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-piperazinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Chlorocarbonyl-N′-methylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ4QV36ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-methylpiperazine-1-carbonyl chloride basic properties

An In-Depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride: Properties, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties, synthesis, and applications of 4-methylpiperazine-1-carbonyl chloride. With a focus on practical utility and scientific integrity, this document provides not only procedural steps but also the underlying causality for experimental choices, ensuring a trustworthy and authoritative foundation for laboratory work.

4-Methylpiperazine-1-carbonyl chloride is a key building block in contemporary organic synthesis, particularly valued within the pharmaceutical industry.[1] Its structure, featuring a reactive acyl chloride appended to a 4-methylpiperazine scaffold, makes it an efficient reagent for introducing the N-methylpiperazine moiety into a wide array of molecules.[2] This functional group is a common feature in many bioactive compounds, enhancing properties such as aqueous solubility and oral bioavailability.[2] This guide will delve into the essential characteristics of this reagent, its synthesis, reactivity, and provide validated protocols for its application.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. 4-Methylpiperazine-1-carbonyl chloride is most commonly available and utilized as its hydrochloride salt, which enhances its stability.[3] The properties of both the free base and the hydrochloride salt are summarized below.

Physical and Chemical Data

| Property | 4-Methylpiperazine-1-carbonyl chloride | 4-Methylpiperazine-1-carbonyl chloride hydrochloride |

| CAS Number | 39539-66-7 | 55112-42-0 |

| Molecular Formula | C₆H₁₁ClN₂O[4] | C₆H₁₁ClN₂O · HCl or C₆H₁₂Cl₂N₂O[3] |

| Molecular Weight | 162.62 g/mol [4] | 199.08 g/mol |

| Appearance | Yellow liquid[5] | White to off-white crystalline solid |

| Melting Point | Not available | 225-228 °C (lit.) |

| Boiling Point | 278-279 °C (lit.)[6] | 94-96 °C at 10 Torr[7] |

| Density | 1.200 g/mL at 25 °C (lit.)[6] | Not available |

| Solubility | Soluble in organic solvents[8] | Soluble in water[9] |

| Refractive Index (n20/D) | 1.4980 (lit.)[6] | Not available |

Spectroscopic Profile

The structural identity of 4-methylpiperazine-1-carbonyl chloride hydrochloride is routinely confirmed by various spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

C=O Stretch: A strong absorption band is observed in the range of 1695–1710 cm⁻¹, which is characteristic of the acyl chloride functional group.[8]

-

N–H Stretch: A broad peak between 3200–3300 cm⁻¹ indicates the presence of the protonated amine hydrochloride.[8]

-

C–N Stretch: Vibrations corresponding to the piperazine ring are typically found between 1240–1280 cm⁻¹.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆):

-

¹H NMR (500 MHz): A singlet for the N-CH₃ protons appears around δ 2.89 ppm. The eight piperazine protons present as a multiplet in the region of δ 3.12–3.45 ppm.[8]

-

¹³C NMR (125 MHz): The carbonyl carbon (C=O) resonates at approximately δ 165.2 ppm. The piperazine ring carbons (N–CH₂–) are observed at δ 45.1 ppm, the N-methyl carbon (N–CH₃) at δ 52.8 ppm, and the methyl group carbon (CH₃) at δ 38.4 ppm.[8]

-

-

Mass Spectrometry (ESI-MS):

-

High-resolution mass spectrometry typically shows the molecular ion [M+H]⁺ at m/z 199.08. Common fragmentation patterns include the loss of HCl (m/z 163.02) and cleavage of the piperazine ring (m/z 99.04).[8]

-

Synthesis and Mechanism

The industrial and laboratory-scale synthesis of 4-methylpiperazine-1-carbonyl chloride relies on the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent.[1][4] The use of phosgene itself is highly hazardous, necessitating stringent safety protocols.[1] A safer alternative involves the use of solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on a carbonyl carbon of phosgene (or its equivalent), followed by the elimination of a chloride ion and subsequent proton loss.

Caption: Synthesis of 4-methylpiperazine-1-carbonyl chloride.

Optimized Synthesis Protocol (Triphosgene Method)

This protocol offers a safer alternative to the direct use of phosgene gas.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylpiperazine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath to manage the exothermic reaction and minimize side product formation.[8]

-

Reagent Addition: A solution of triphosgene (0.35 eq.) in the same anhydrous solvent is added dropwise to the stirred solution of 1-methylpiperazine over 1-2 hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization.[1][8]

Reactivity and Applications in Synthesis

The high electrophilicity of the carbonyl carbon in the acyl chloride group makes 4-methylpiperazine-1-carbonyl chloride a potent acylating agent.[8] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity Profile

-

Reaction with Amines: Forms substituted ureas. This is a cornerstone application in the synthesis of various pharmaceutical agents.[1]

-

Reaction with Alcohols: Yields carbamates.[1]

-

Reaction with Thiols: Produces thiocarbamates.[1]

-

Hydrolysis: The compound is moisture-sensitive and will hydrolyze to 4-methylpiperazine-1-carboxylic acid and hydrochloric acid upon exposure to water.[1][10] Therefore, all reactions must be conducted under anhydrous conditions.

Caption: Reactivity of 4-methylpiperazine-1-carbonyl chloride.

Application in Pharmaceutical Synthesis

This reagent is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs), including those targeting neurological disorders.[1] For instance, it is a key intermediate in the synthesis of certain antipsychotic and antidepressant drugs. It has also been used in the development of anticancer agents and CNS-targeting drugs.[1]

Experimental Protocols

The following protocols are provided as a guide for the use of 4-methylpiperazine-1-carbonyl chloride hydrochloride in common synthetic transformations.

Protocol 1: Synthesis of a Substituted Urea

This protocol describes the reaction with a primary or secondary amine.

-

Reaction Setup: A solution of the desired amine (1.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.2 eq.), is added to the solution. The base is crucial for scavenging the HCl generated during the reaction.[8]

-

Cooling: The mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: 4-Methylpiperazine-1-carbonyl chloride hydrochloride (1.05 eq.) is added portion-wise to the cooled, stirred solution.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by TLC or LC-MS.[2]

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure substituted urea.[2]

Protocol 2: Synthesis of a Carbamate

This protocol details the reaction with an alcohol.

-

Reaction Setup: To a solution of the alcohol (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.1 eq.) is added at 0 °C under an inert atmosphere to deprotonate the alcohol.

-

Reagent Addition: After stirring for 30 minutes at 0 °C, a solution of 4-methylpiperazine-1-carbonyl chloride hydrochloride (1.2 eq.) and an additional equivalent of a non-nucleophilic base (if the hydrochloride salt is used) is added.[2]

-

Reaction: The reaction is allowed to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.[2]

-

Work-up: The reaction is carefully quenched with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).[2]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude carbamate is then purified by column chromatography or recrystallization.[2]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety precautions must be observed when handling 4-methylpiperazine-1-carbonyl chloride and its hydrochloride salt.

Hazard Identification

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Reactivity: Reacts with water to release corrosive hydrochloric acid fumes.[1] It is also moisture-sensitive.[10]

Safe Handling and Personal Protective Equipment (PPE)

Caption: Workflow for safe handling and PPE.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[11] Ensure that a safety shower and eyewash station are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][12] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis due to moisture.[9][7] Keep away from incompatible materials such as strong bases and water.[10]

Conclusion

4-Methylpiperazine-1-carbonyl chloride is a highly valuable and reactive intermediate in organic synthesis. Its ability to efficiently introduce the N-methylpiperazine moiety makes it indispensable in the development of pharmaceuticals and other complex organic molecules. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe application in research and development.

References

-

PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Retrieved from [Link]

-

Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Methylpiperazine-1-carbonyl chloride. Retrieved from [Link]

-

Georganics. (n.d.). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, September 12). The Significance of Fine Chemicals: A Look at 4-Methyl-1-Piperazinecarbonyl Chloride Hydrochloride in Industry. Retrieved from [Link]

-

SpectraBase. (n.d.). piperazine, 1-[[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]carbonyl]-4-methyl-. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

Sources

- 1. Buy 4-methylpiperazine-1-carbonyl Chloride | 39539-66-7 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基-1-哌嗪羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. 4-Methylpiperazine-1-carbonyl chloride | 39539-66-7 [chemicalbook.com]

- 7. 55112-42-0 CAS MSDS (4-Methyl-1-piperazinecarbonyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. georganics.sk [georganics.sk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-methylpiperazine-1-carbonyl chloride chemical structure and analysis

An In-depth Technical Guide to the Structure and Analysis of 4-Methylpiperazine-1-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylpiperazine-1-carbonyl chloride, a pivotal reagent in contemporary pharmaceutical synthesis. The document elucidates the compound's chemical structure, physicochemical properties, and synthesis pathways. A significant focus is placed on the analytical methodologies essential for its characterization and quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1] The strategic introduction of this heterocycle into a target molecule often relies on reactive intermediates that facilitate efficient chemical coupling. 4-Methylpiperazine-1-carbonyl chloride stands out as a key building block for this purpose, providing a direct route to N-methylated piperazine-containing compounds.[1] Its utility is exemplified in the synthesis of established pharmaceuticals, underscoring the importance of rigorous analytical control to ensure the quality and consistency of this critical starting material.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and properties of 4-methylpiperazine-1-carbonyl chloride is fundamental to its effective application and analysis.

Chemical Structure

The IUPAC name for this compound is 4-methylpiperazine-1-carbonyl chloride, and it is commonly available as its hydrochloride salt.[3][4]

Molecular Identifiers

| Identifier | Value |

| CAS Number | 55112-42-0 (for the monohydrochloride)[3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₂Cl₂N₂O[2][3][4] |

| Molecular Weight | 199.08 g/mol [2][3][4] |

| InChIKey | WICNYNXYKZNNSN-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | CN1CCN(CC1)C(=O)Cl.Cl[3][4] |

Physicochemical Characteristics

The compound is typically a white solid.[2] It is sensitive to moisture and should be stored under an inert atmosphere, with a recommended storage temperature of 2-8°C.[8][9] The high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis, a critical consideration for both storage and handling.

Synthesis of 4-Methylpiperazine-1-carbonyl Chloride

The synthesis of 4-methylpiperazine-1-carbonyl chloride can be achieved through several routes, with the choice of method often dictated by safety considerations and scalability.

Phosgene-Based Synthesis

The traditional and most direct method involves the reaction of 1-methylpiperazine with phosgene.[2] This process is highly efficient but necessitates stringent safety protocols due to the extreme toxicity of phosgene.[2]

Alternative, Safer Synthesis Routes

To circumvent the hazards associated with phosgene, alternative reagents have been developed. A notable example is the use of trichloromethyl carbonate ethers (triphosgene). This method offers a safer operational profile and is suitable for industrial-scale production.[2][10] The reaction is typically performed in an organic solvent such as toluene or dichloromethane, with reaction temperatures ranging from 15–150 °C, and yields reported between 75% and 87%.[2]

Caption: Generalized synthesis workflow for 4-methylpiperazine-1-carbonyl chloride.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification, purity assessment, and structural elucidation of 4-methylpiperazine-1-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of 4-methylpiperazine-1-carbonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H and ¹³C NMR Spectral Data (DMSO-d₆) [2]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 2.89 | Singlet | N-CH₃ (3H) |

| ¹H | 3.12–3.45 | Multiplet | Piperazine Protons (8H) |

| ¹³C | 38.4 | - | CH₃ |

| ¹³C | 45.1 | - | N–CH₂ |

| ¹³C | 52.8 | - | N–CH₂ |

| ¹³C | 165.2 | - | C=O (Carbonyl Carbon) |

Expert Insights: The downfield chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is highly characteristic of an acyl chloride. The simplicity of the ¹H NMR spectrum, with a singlet for the methyl group and a multiplet for the piperazine protons, is consistent with the symmetrical nature of the piperazine ring on the NMR timescale.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule.

Characteristic FT-IR Absorptions (KBr Pellet) [2]

| Wavenumber (cm⁻¹) | Vibration | Functional Group Assignment |

| 1695–1710 | C=O Stretch | Acyl chloride |

| 3200–3300 (broad) | N–H Stretch | Protonated amine (from HCl salt) |

| 1240–1280 | C–N Stretch | Piperazine ring vibrations |

Expert Insights: The strong absorption in the 1695–1710 cm⁻¹ region is a definitive indicator of the carbonyl group in an acyl chloride. The broad N-H stretch confirms the presence of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the molecule, which can provide further structural verification.

High-Resolution Electrospray Ionization (ESI-MS): This technique confirms the molecular ion at an m/z of 199.08 for the hydrochloride salt ([M+H]⁺).[2]

Fragmentation Analysis: Common fragmentation patterns include the loss of HCl (m/z 163.02) and cleavage of the piperazine ring (m/z 99.04).[2]

Caption: Integrated analytical workflow for the characterization of 4-methylpiperazine-1-carbonyl chloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of 4-methylpiperazine-1-carbonyl chloride.

Protocol for Purity Validation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective. A common starting point is a 70:30 mixture of acetonitrile:water.[2]

-

Detection: UV detection at a wavelength between 210–254 nm is appropriate.[2]

-

Quantification: Purity is determined by the peak area normalization method.[2]

Expert Insights: The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules. The mobile phase composition can be optimized to achieve the best resolution between the main peak and any impurities.

Applications in Drug Development

4-Methylpiperazine-1-carbonyl chloride is a valuable reagent in the synthesis of a wide array of pharmaceutical compounds.[2][10] Its primary function is to act as an acylating agent, enabling the formation of urea and carbamate linkages.

Key Synthetic Applications:

-

Synthesis of Zopiclone and Eszopiclone: It is a key intermediate in the synthesis of these non-benzodiazepine hypnotics used to treat insomnia.[2] The synthesis involves reacting 6-(5-chloro-2-pyridinyl)-5-hydroxy-7-oxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine with 4-methylpiperazine-1-carbonyl chloride.[2]

-

Construction of Compound Libraries: In drug discovery, this reagent is used to generate libraries of compounds for structure-activity relationship (SAR) studies.[1]

Safety and Handling

As a reactive chemical, proper handling of 4-methylpiperazine-1-carbonyl chloride is crucial.

-

Hazards: It is classified as causing skin irritation and serious eye irritation.[5] Some sources also indicate it can cause severe skin burns and eye damage.[3][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][7]

-

Handling: Use in a well-ventilated area and avoid dust formation.[5] It is incompatible with strong bases.[5]

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[5]

Conclusion

4-Methylpiperazine-1-carbonyl chloride is a cornerstone reagent in medicinal chemistry, enabling the efficient synthesis of complex molecules containing the N-methylpiperazine moiety. A comprehensive analytical approach, integrating NMR, FT-IR, MS, and HPLC, is imperative for ensuring its identity, purity, and quality. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the confident and effective use of this important synthetic building block.

References

-

4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934. PubChem. [Link]

-

1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information. PharmaCompass.com. [Link]

-

4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. Georganics. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

4-Methylpiperazine-1-carbonyl chloride - Physico-chemical Properties. ChemBK. [Link]

-

4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE | Georganics. Georganics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. fishersci.com [fishersci.com]

- 6. 55112-42-0|4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride|BLD Pharm [bldpharm.com]

- 7. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN [georganics.sk]

- 8. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Buy 4-methylpiperazine-1-carbonyl Chloride | 39539-66-7 [smolecule.com]

- 11. georganics.sk [georganics.sk]

4-methylpiperazine-1-carbonyl chloride CAS number 39539-66-7

An In-Depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride (CAS No. 39539-66-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methylpiperazine-1-carbonyl chloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective and safe utilization in the laboratory.

Core Chemical Identity and Physicochemical Properties

4-Methylpiperazine-1-carbonyl chloride, identified by CAS Number 39539-66-7 , is a reactive acyl chloride featuring a piperazine scaffold.[1] This structure, with its molecular formula C₆H₁₁ClN₂O, combines the nucleophilic character of the piperazine ring with the highly electrophilic carbonyl chloride group, making it a versatile building block for introducing the 4-methylpiperazinyl moiety into target molecules.[1][2] This is particularly valuable in medicinal chemistry, where the piperazine ring is a "privileged scaffold" known to enhance aqueous solubility and oral bioavailability.[3]

The compound is also available as its hydrochloride salt (CAS No. 55112-42-0), which is often more stable for storage.[4][5] For the purpose of this guide, we will focus on the free base (CAS 39539-66-7) unless otherwise specified.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClN₂O | [2] |

| Molecular Weight | 162.62 g/mol | [2][6] |

| Appearance | Colorless to yellow/brown liquid | [2][7] |

| Melting Point | 225-228 °C (lit.) (hydrochloride salt) | [2][6] |

| Boiling Point | 278-279 °C (lit.) | [2][6] |

| Density | 1.200 g/mL at 25 °C (lit.) | [2][6] |

| Refractive Index | n20/D 1.4980 (lit.) | [2][8] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

| Storage Temperature | 2-8 °C, under inert gas | [6][7] |

Spectroscopic Characterization:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is characterized by a strong absorption band for the C=O stretch of the acyl chloride group, typically appearing in the range of 1695–1710 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows characteristic signals for the methyl group protons (singlet, ~2.89 ppm) and the eight piperazine ring protons (multiplet, ~3.12–3.45 ppm).[4]

-

¹³C NMR: Key resonances include the carbonyl carbon at approximately 165.2 ppm, piperazine carbons around 45.1 ppm and 52.8 ppm, and the methyl carbon at about 38.4 ppm.[4]

-

Synthesis and Manufacturing Insights

The synthesis of 4-methylpiperazine-1-carbonyl chloride is critical for its application. While effective, the traditional method involves highly hazardous materials, leading to the development of safer alternatives.

Classical Phosgene-Based Synthesis

The most direct and historically common method involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[1][8][9] This reaction is typically performed under controlled conditions to manage the high toxicity and reactivity of phosgene.[4]

Caption: Electrophilic nature of the carbonyl carbon.

The primary reaction it undergoes is nucleophilic acyl substitution . It readily reacts with various nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages, respectively. [1]

-

Reaction with Amines: Forms N,N'-disubstituted ureas. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Reaction with Alcohols: Forms carbamates.

-

Hydrolysis: The compound is moisture-sensitive. In the presence of water, it hydrolyzes to form 4-methylpiperazine-1-carboxylic acid and hydrochloric acid. [1]This necessitates that all reactions be conducted under anhydrous conditions. [4]

Applications in Drug Discovery and Development

4-Methylpiperazine-1-carbonyl chloride is not typically a final drug product but rather a crucial intermediate. Its role is to install the 4-methylpiperazine moiety, which is present in numerous approved drugs and clinical candidates.

Key Therapeutic Areas:

-

Antipsychotics and CNS-Targeting Drugs: The piperazine ring is a common feature in drugs targeting central nervous system receptors. [1][10]* Anticancer Agents: It is used in the synthesis of novel anticancer compounds, such as derivatives of celastrol. [1]* Other Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs like Zopiclone (as an impurity standard) and Eszopiclone. [1][4][9]

Caption: Workflow for API synthesis.

Protocol 2: General Procedure for Amide Bond Formation with an Amine [3][4]

-

Reactor Setup: A solution of the primary or secondary amine (1.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., THF, DMF, or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq.), is added to scavenge the HCl byproduct. The mixture is typically cooled to 0-5 °C to control the exothermic reaction. [4]3. Reagent Addition: A solution of 4-methylpiperazine-1-carbonyl chloride (1.0-1.2 eq.) in the same anhydrous solvent is added dropwise to the cooled amine solution.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C or allowed to warm to room temperature. Progress is monitored by TLC or LC-MS until the starting amine is consumed.

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure urea derivative.

Expertise: The choice of a 1.2:1 molar excess of the carbonyl chloride can help drive the reaction to completion. [4]Using low temperatures (0-5 °C) is crucial to minimize potential side reactions from this highly reactive species. [4]The anhydrous conditions are non-negotiable to prevent hydrolysis of the starting material. [4]

Safety, Handling, and Storage

As an acyl chloride, this compound is corrosive and requires careful handling.

GHS Hazard Information:

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. [8][11] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. [11] P280: Wear protective gloves/protective clothing/eye protection/face protection. [11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] P310: Immediately call a POISON CENTER or doctor/physician. [7] |

Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated area, preferably within a chemical fume hood. [12]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a face shield. [8][12]* Avoid all personal contact, including inhalation. [12]* Keep away from ignition sources. [12] Storage:

-

Store in a cool, dry, and well-ventilated place. [7]* Keep containers tightly sealed to prevent contact with moisture. It is highly recommended to store under an inert gas like argon or nitrogen. [7]* The recommended storage temperature is 2-8 °C. [2][6]* Store away from incompatible materials such as strong bases, water, and oxidizing agents. [13] First Aid Measures:

-

Skin Contact: Immediately flush with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]* Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]

References

-

4-Methyl-1-chlorocarbonylpiperazine | CAS 39539-66-7 . Chemical-Suppliers. [Link]

-

Cas 39539-66-7, 4-Methylpiperazine-1-carbonyl chloride . Lookchem. [Link]

-

139539-66-7 . ChemBK. (2024-04-10). [Link]

-

4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE . Georganics. [Link]

-

FM44454 - Safety Data Sheet . Fine Organics. (2023-05-29). [Link]

- Piperazine and piperidine derivatives, and their use as antipsychotics.

- Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

Sources

- 1. Buy 4-methylpiperazine-1-carbonyl Chloride | 39539-66-7 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0 [sigmaaldrich.com]

- 6. 4-Methyl-1-chlorocarbonylpiperazine | CAS 39539-66-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet [chemicalbook.com]

- 8. 4-甲基-1-哌嗪羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Methylpiperazine-1-carbonyl chloride | 39539-66-7 [chemicalbook.com]

- 10. WO1993016073A1 - Piperazine and piperidine derivatives, and their use as antipsychotics - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride Hydrochloride: A Key Reagent in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of reagents, 4-methylpiperazine-1-carbonyl chloride hydrochloride (CAS 55112-42-0) has emerged as a critical intermediate, particularly for introducing the N-methylpiperazine moiety—a common pharmacophore in numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this versatile reagent, from its fundamental properties and synthesis to its practical applications, reaction mechanisms, and safety protocols, grounded in established scientific principles and field-proven insights.

Compound Profile: Identity and Physicochemical Characteristics

4-Methylpiperazine-1-carbonyl chloride hydrochloride is a white solid primarily utilized as a reactive intermediate in organic synthesis.[1][2] The presence of the highly electrophilic carbonyl chloride group makes it an excellent agent for acylating nucleophiles, thereby forming stable amide or carbamate linkages.[1][3] Its hydrochloride salt form enhances stability for storage and handling.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 55112-42-0 | [4] |

| Molecular Formula | C₆H₁₂Cl₂N₂O | [2][5] |

| Molecular Weight | 199.08 g/mol | [1] |

| Appearance | White solid/powder | [1][2] |

| Melting Point | 225-228 °C (lit.) | [6] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, moisture sensitive | [1][6][7] |

| Solubility | Soluble in water | [8] |

| InChI Key | WICNYNXYKZNNSN-UHFFFAOYSA-N | [1][5] |

Synthesis and Manufacturing Insights

The industrial production of 4-methylpiperazine-1-carbonyl chloride hydrochloride traditionally involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[1] This method, while direct, necessitates stringent safety protocols and specialized equipment due to the extreme toxicity of phosgene.[1][9]

To circumvent the hazards associated with phosgene, alternative phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often employed in modern synthesis strategies.[9] The reaction proceeds by introducing the phosgene or its equivalent to 1-methylpiperazine in an appropriate organic solvent, leading to the formation of the desired carbonyl chloride as its hydrochloride salt.[1][9]

Caption: General synthesis pathway for 4-methylpiperazine-1-carbonyl chloride hydrochloride.

Optimization of this synthesis requires careful control over stoichiometry, reaction temperature (often between 0–5°C to minimize side reactions), and the maintenance of an inert, anhydrous atmosphere to prevent premature hydrolysis of the carbonyl chloride group.[1] Purification is typically achieved through recrystallization from solvents like methanol or ethanol.[1]

Reactivity and Mechanistic Considerations

The synthetic utility of 4-methylpiperazine-1-carbonyl chloride hydrochloride stems from the high reactivity of its acyl chloride functional group toward nucleophiles. The core reaction mechanism is a nucleophilic acyl substitution .

The carbonyl carbon possesses a significant partial positive charge, making it highly electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[1] This reactivity allows for the efficient formation of ureas, carbamates, and thiocarbamates, respectively.

Caption: Simplified mechanism of nucleophilic acyl substitution with an amine.

A critical aspect of conducting these reactions is the management of the hydrogen chloride (HCl) byproduct. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as an HCl scavenger.[10] This prevents the protonation of the nucleophile, which would render it unreactive, and drives the reaction to completion. Furthermore, to prevent hydrolysis of the highly moisture-sensitive acyl chloride, reactions must be carried out under strictly anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[1]

Core Application: A Staple in Pharmaceutical Synthesis

This reagent is a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Its ability to readily introduce the N-methylpiperazine carboxamide scaffold is invaluable. This moiety is prevalent in drugs targeting the central nervous system (CNS), among other therapeutic areas. Notable examples include the synthesis of Zopiclone (a nonbenzodiazepine hypnotic) and Eszopiclone, as well as intermediates for antipsychotics like Aripiprazole.[11][12][13]

Field-Proven Experimental Protocol: Synthesis of a Generic N-Aryl-4-methylpiperazine-1-carboxamide

This protocol outlines a robust and self-validating methodology for the coupling of 4-methylpiperazine-1-carbonyl chloride hydrochloride with a generic primary or secondary amine.

Materials:

-

4-Methylpiperazine-1-carbonyl chloride hydrochloride (1.05 eq.)

-

Substituted amine (primary or secondary) (1.0 eq.)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted amine (1.0 eq.) and dissolve it in anhydrous DCM.

-

Base Addition: Add the non-nucleophilic base (1.1 eq.) to the solution.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve 4-methylpiperazine-1-carbonyl chloride hydrochloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. The slight molar excess of the carbonyl chloride ensures the complete consumption of the potentially more valuable amine substrate.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting amine.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted starting material. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by either recrystallization or column chromatography on silica gel to afford the pure N-substituted-4-methylpiperazine-1-carboxamide.[1]

Caption: Step-by-step workflow for a typical coupling reaction.

Safety, Handling, and Storage

As a reactive acyl chloride and hydrochloride salt, 4-methylpiperazine-1-carbonyl chloride hydrochloride requires careful handling to ensure personnel safety and maintain reagent integrity.

| Hazard Category | Description & Precautionary Measures | Source(s) |

| Corrosivity | H314: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. | [14] |

| Moisture Sensitivity | The compound is moisture-sensitive and will hydrolyze upon contact with water. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | [6][15] |

| Inhalation | P260: Do not breathe dust/fume. Handle in a well-ventilated area or a chemical fume hood. | [14][16] |

| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14][16] |

| First Aid (Skin) | If skin contact occurs, immediately flush with large amounts of water and remove contaminated clothing. | [14] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is often between 2-8°C. | [14][15][17] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Waste should be treated as corrosive hazardous material. | [14][18] |

Conclusion

4-Methylpiperazine-1-carbonyl chloride hydrochloride is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its ability to efficiently introduce the N-methylpiperazine carboxamide moiety has cemented its role in the development of numerous important pharmaceuticals. By understanding its fundamental properties, reaction mechanisms, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

- Benchchem. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.

- CymitQuimica. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride, HCl.

- Apollo Scientific. (2022, September 16). 4-Methylpiperazine-1-carbonyl chloride hydrochloride Safety Data Sheet.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

- Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity.

- Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride 97%.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS for CAS: 55112-42-0 Name: 4-methylpiperazine-1-carbonyl chloride monohydrochloride.

-

PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Retrieved from [Link]

- BLD Pharm. (n.d.). 55112-42-0|4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride.

- ChemicalBook. (2025, February 1). 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet.

- Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET.

- Smolecule. (n.d.). Buy 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.

- LookChem. (n.d.). CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download.

- PMC Isochem. (n.d.). 1-Piperazinecarbonyl chloride, 4-methyl, HCl.

- Benchchem. (n.d.). A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4-methyl-1-piperazinecarbonyl chloride.

- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET for 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

- PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride.

- SynZeal. (n.d.). Di-O-benzoyl-D-tartaric Acid.

-

National Center for Biotechnology Information. (n.d.). Classics in Chemical Neuroscience: Aripiprazole. Retrieved from [Link]

- Day, A. (2017). Creation and evaluation of total synthesis scheme for Aripiprazole.

- Benchchem. (n.d.). The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers.

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Ge, H. X., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-7. Retrieved from [Link]

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

-

LookChem. (n.d.). Cas 55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). H66759.14 - 4-Methyl-1-piperazinecarbonyl chloride hydrochloride, 97%.

- Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride, CasNo.55112-42-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. Buy 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 [smolecule.com]

- 4. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1-piperazinecarbonyl chloride, HCl | CymitQuimica [cymitquimica.com]

- 6. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 [chemicalbook.com]

- 7. 55112-42-0|4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride|BLD Pharm [bldpharm.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Piperazinecarbonyl chloride, 4-methyl, HCl | PMC Isochem [pmcisochem.fr]

- 12. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet [chemicalbook.com]

- 16. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN [georganics.sk]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55112-42-0 Name: 4-methylpiperazine-1-carbonyl chloride monohydrochloride [xixisys.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-Methylpiperazine-1-Carbonyl Chloride in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-methylpiperazine-1-carbonyl chloride, a pivotal reagent in contemporary organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the reagent's fundamental properties, synthesis, and key applications, with a strong emphasis on the rationale behind experimental design. We will explore its role in the construction of ureas, carbamates, and amides—moieties prevalent in a vast array of pharmaceuticals and bioactive molecules. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, to drug candidates.[1][2] The introduction of a methyl group at the N-4 position often proves crucial for biological activity, and 4-methylpiperazine-1-carbonyl chloride serves as a direct and efficient building block for incorporating this N-methylated piperazine moiety.[1] Its utility is particularly pronounced in the synthesis of compounds targeting a range of therapeutic areas, from neurological disorders to oncology.[3][4]

This guide will provide a detailed exploration of 4-methylpiperazine-1-carbonyl chloride as a versatile synthetic tool. We will begin by examining its chemical and physical properties, followed by a discussion of its synthesis. The core of this document will focus on its application in the formation of key functional groups, complete with mechanistic insights and detailed experimental protocols. Finally, we will address the critical aspects of safe handling and storage.

Physicochemical Properties and Synthesis

4-Methylpiperazine-1-carbonyl chloride, with the molecular formula C₆H₁₁ClN₂O, is a reactive acyl chloride that serves as a versatile intermediate in nucleophilic acyl substitution reactions.[3] It is often supplied and used as its hydrochloride salt (CAS 55112-42-0), a white to off-white crystalline powder, to improve its stability.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClN₂O | [3] |

| Molecular Weight | 162.62 g/mol (free base), 199.08 g/mol (HCl salt) | [7] |

| Appearance | White to off-white crystalline powder (HCl salt) | [5] |

| Melting Point | 225-228 °C (HCl salt) | [5] |

| Boiling Point | 278-279 °C | [7][8] |

| Density | 1.200 g/mL at 25 °C | [7][8] |

The synthesis of 4-methylpiperazine-1-carbonyl chloride typically involves the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[3][7][9] The use of phosgene requires stringent safety protocols due to its high toxicity.[10] An alternative and safer laboratory-scale synthesis utilizes di(trichloromethyl) carbonate.[9]

DOT Diagram: Synthesis of 4-Methylpiperazine-1-carbonyl chloride

Caption: Experimental workflow for the synthesis of substituted ureas.

Field-Proven Protocol: Synthesis of a Substituted Urea

This protocol describes a general procedure for the synthesis of a substituted urea derivative.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq.), to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-methylpiperazine-1-carbonyl chloride hydrochloride (1.05 eq.) and an additional equivalent of the base in the same solvent dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted urea.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The carbonyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid. [3][6]An inert atmosphere prevents this side reaction.

-

Aprotic Solvent: Protic solvents can react with the carbonyl chloride. Aprotic solvents like DCM and THF are chosen for their inertness and ability to dissolve the reactants.

-

Non-nucleophilic Base: The base is crucial for neutralizing the hydrochloric acid generated during the reaction. [10]A non-nucleophilic base is used to avoid its competition with the primary or secondary amine in reacting with the carbonyl chloride.

-

Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and minimize the formation of byproducts. [10]

Synthesis of Carbamates

In a similar fashion to urea synthesis, 4-methylpiperazine-1-carbonyl chloride reacts with alcohols or phenols to form carbamates. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct. [3][10] Field-Proven Protocol: Synthesis of a Carbamate

-

Reaction Setup: To a solution of the alcohol or phenol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere, add a base such as triethylamine (1.2 eq.).

-

Reagent Addition: Cool the mixture to 0 °C and add 4-methylpiperazine-1-carbonyl chloride hydrochloride (1.1 eq.) portion-wise.

-

Reaction and Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Once the starting alcohol is consumed, perform an aqueous work-up as described for urea synthesis, followed by purification via column chromatography.

Synthesis of Amides

The reaction of 4-methylpiperazine-1-carbonyl chloride with a primary or secondary amine to form a carboxamide is a fundamental transformation in organic synthesis. [3]This reaction is particularly valuable in the pharmaceutical industry for introducing the 4-methylpiperazine moiety into a target molecule.

Safety and Handling

4-Methylpiperazine-1-carbonyl chloride and its hydrochloride salt are corrosive and moisture-sensitive compounds. [3][11]They can cause severe skin burns and eye damage. [11][12]The reagent reacts with water to release corrosive hydrochloric acid fumes. [3][6] Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [11][13][14]* Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust or fumes. [11][15]* Handling: Avoid all personal contact, including inhalation. [15]Wash hands thoroughly after handling. [11]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. [13]Recommended storage temperature is 2-8 °C. [7][13]* Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [15]Cover the spilled product with a suitable non-flammable absorbing material. [11] First Aid Measures:

-

Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing. [13][15]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [11][13]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [13]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [11][13]

Conclusion

4-Methylpiperazine-1-carbonyl chloride is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing functional groups that are prevalent in pharmaceuticals. Its ability to efficiently introduce the N-methylated piperazine core makes it an indispensable tool for medicinal chemists. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, enables its effective and safe utilization in the synthesis of complex molecules and the development of new chemical entities.

References

-

Georganics. (n.d.). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Fine Organics. (2023, May 29). Safety Data Sheet FM44454. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride CAS 55112-42-0. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN. Retrieved from [Link]

-

PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

-

PubMed. (n.d.). Liquid-phase parallel synthesis of ureas. Retrieved from [Link]

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

PMC. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Retrieved from [Link]

-

Drugs and Alcohol. (2024, March 27). Acyl piperazine opioids, Including 2-Methyl-AP-237. Retrieved from [Link]

-

GOV.UK. (2024, March 27). ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237 (accessible). Retrieved from [Link]

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

-

Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Methylpiperazine-1-carbonyl chloride. Retrieved from [Link]

-

PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-methylpiperazine-1-carbonyl Chloride | 39539-66-7 [smolecule.com]

- 4. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride CAS 55112-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Buy 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 [smolecule.com]

- 7. 4-甲基-1-哌嗪羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methylpiperazine-1-carbonyl chloride | 39539-66-7 [chemicalbook.com]

- 9. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. georganics.sk [georganics.sk]

- 12. echemi.com [echemi.com]

- 13. 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet [chemicalbook.com]

- 14. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN [georganics.sk]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Methylpiperazine-1-carbonyl Chloride: A Cornerstone Reactive Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-methylpiperazine-1-carbonyl chloride, a pivotal reactive intermediate in medicinal chemistry and organic synthesis. We will explore its synthesis, physicochemical properties, core reactivity, and mechanistic pathways. Furthermore, this guide details its critical applications in drug development, provides robust experimental protocols, and outlines essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to effectively leverage this versatile building block in complex molecular architectures.

Introduction: The Significance of the 4-Methylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance aqueous solubility and oral bioavailability of drug candidates[1]. The N-methylated version, the 4-methylpiperazine group, is a common feature in numerous marketed drugs and clinical candidates. Its presence can improve pharmacokinetic properties and modulate target binding. 4-Methylpiperazine-1-carbonyl chloride serves as a highly efficient and direct precursor for installing this valuable moiety onto a wide range of molecular frameworks[1]. As a reactive acyl chloride, it provides a reliable method for forming stable urea and carbamate linkages, making it an indispensable tool in the synthetic chemist's arsenal[2].

Physicochemical Properties and Synthesis

4-Methylpiperazine-1-carbonyl chloride is most commonly handled and sold as its hydrochloride salt to improve stability. The free base can be generated in situ or used directly if proper precautions are taken.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-methylpiperazine-1-carbonyl chloride hydrochloride | [3][4] |

| Synonyms | 1-Chlorocarbonyl-4-methylpiperazine hydrochloride | [5][6] |

| CAS Number | 55112-42-0 (for hydrochloride salt) | [3][7] |

| Molecular Formula | C₆H₁₁ClN₂O · HCl | [7] |

| Molecular Weight | 199.08 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 225-228 °C (lit.) | [7][8] |

Synthesis of 4-Methylpiperazine-1-carbonyl Chloride

The industrial preparation of this reagent relies on carefully controlled reactions due to the hazardous nature of the reagents involved.

Route 1: Phosgenation (Classical Method)

The most established method involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[2][8][9][10] This reaction is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene gas[9]. The reaction forms the hydrochloride salt directly.

Route 2: Phosgene-Free Synthesis

To circumvent the hazards of phosgene, safer alternatives like bis(trichloromethyl) carbonate, commonly known as triphosgene, are employed. Triphosgene serves as a solid, stable phosgene equivalent that decomposes in the presence of a base to generate the reactive species in situ. The reaction between 1-methylpiperazine and triphosgene proceeds in an organic solvent to yield the desired product[9][11]. This method is often preferred in laboratory and academic settings for its improved safety profile[11].

Core Reactivity and Mechanistic Insights

The synthetic utility of 4-methylpiperazine-1-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon[9]. This makes it highly susceptible to attack by a wide range of nucleophiles in a classic nucleophilic acyl substitution reaction.

The general mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Chloride Elimination: The carbonyl π-bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. The released HCl is typically neutralized by a non-nucleophilic base added to the reaction mixture.

Caption: Nucleophilic Acyl Substitution Mechanism.

Key Transformations

-

Reaction with Amines (Urea Formation): Primary and secondary amines readily react to form highly stable N,N'-substituted ureas. This is one of the most common applications in drug discovery for linking molecular fragments.

-

Reaction with Alcohols (Carbamate Formation): Alcohols react, typically under basic conditions, to yield carbamates[2].

-

Reaction with Thiols (Thiocarbamate Formation): Thiols can also serve as nucleophiles to produce thiocarbamates[2].

Critical Reaction Parameters

-

Anhydrous Conditions: The reagent is highly sensitive to moisture. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents (e.g., THF, DMF, or Dichloromethane) to prevent hydrolysis into the inactive 4-methylpiperazine-1-carboxylic acid[2][9].

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl byproduct generated during the reaction. For the hydrochloride salt of the reagent, two equivalents of base are required: one to free the amine and one to scavenge the HCl byproduct.

-

Temperature Control: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature[1][9].

Applications in Drug Development

4-Methylpiperazine-1-carbonyl chloride is a key building block for synthesizing a variety of biologically active compounds. Its primary role is to introduce the N-methylpiperazine carboxamide moiety.

Table 2: Examples of Compounds Synthesized using 4-Methylpiperazine-1-carbonyl Chloride

| Compound Type | Significance | Representative Molecules | Reference |

| Anticancer Agents | The N-methylpiperazine group is often added to improve the solubility and pharmacokinetic profile of kinase inhibitors and other oncology drugs. | Derivatives of Celastrol | [2] |

| CNS-Targeting Drugs | Used in the synthesis of compounds targeting central nervous system receptors. | H4 Receptor Antagonists | [2] |

| Pharmaceutical Impurities | Critical for the synthesis and characterization of impurities of marketed drugs, such as the hypnotic agent Zopiclone. | Zopiclone Impurities | [2][8] |

| Bioactive Carbamates | Serves as a precursor for various carbamate-containing molecules with potential therapeutic applications. | 4b,8,8-trimethyl-9,10-dioxo...phenanthren-2-yl 4-methyl-piperazine-1-carboxylate | [2] |

While extensive searches were conducted for the synthesis of prominent drugs like Imatinib and Dasatinib, their established synthetic routes do not typically involve 4-methylpiperazine-1-carbonyl chloride as a direct intermediate[12][13][14][15][16][17][18][19][20][21]. The primary utility of this reagent lies in the direct formation of the N-methylpiperazine carboxamide linkage.

Experimental Protocol: A Practical Guide

This section provides a validated, step-by-step protocol for the synthesis of a substituted urea using 4-methylpiperazine-1-carbonyl chloride hydrochloride and a generic primary amine.

Reaction: Synthesis of N-Benzyl-4-methylpiperazine-1-carboxamide

-

Reagents and Materials:

-

4-Methylpiperazine-1-carbonyl chloride hydrochloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

-

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.

-

Reagent Addition: In a separate flask, dissolve 4-methylpiperazine-1-carbonyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-benzyl-4-methylpiperazine-1-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General Experimental Workflow.

Safety, Handling, and Storage

Working with 4-methylpiperazine-1-carbonyl chloride requires strict adherence to safety protocols due to its hazardous nature.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Reference |

| Corrosion | H314 | Causes severe skin burns and eye damage | [7][10][22][23] |

| Corrosive to Metals | H290 | May be corrosive to metals | [22] |

| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled | [3] |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield[24][25].

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile)[23][25].

-

Skin and Body Protection: Wear a lab coat and ensure full body coverage. An emergency safety shower and eyewash station must be readily accessible[22][25].

Handling Procedures

-

Always handle the compound inside a certified chemical fume hood to avoid inhalation[22][23].

-

Work under an inert atmosphere (nitrogen or argon) and use anhydrous techniques to prevent decomposition from moisture[25].

-

Avoid generating dust.

-

In case of spills, use dry, non-flammable absorbent material for cleanup. Do not use water[22][23].

Storage

-

Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases[22][25].

-

Keep the container tightly sealed. The recommended storage temperature is often 2-8°C[10].

Conclusion

4-Methylpiperazine-1-carbonyl chloride is a powerful and highly effective reagent for incorporating the N-methylpiperazine carboxamide moiety into target molecules. Its high reactivity, while demanding careful handling and anhydrous conditions, ensures efficient and reliable bond formation. For medicinal chemists and drug development professionals, a thorough understanding of its properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of novel therapeutics.

References

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine - ACS Publications. (2019-07-31). (URL: [Link])

-

A flow-based synthesis of Imatinib: the API of Gleevec - RSC Publishing. (URL: [Link])

-

Synthesis of Imatinib Mesylate. (URL: [Link])

-

Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... - ResearchGate. (URL: [Link])

-

A Facile Total Synthesis of Imatinib Base and Its Analogues - ACS Publications. (URL: [Link])

-